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  • Product: 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid
  • CAS: 1092285-24-9

Core Science & Biosynthesis

Foundational

Molecular weight and formula for 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid

An In-Depth Technical Guide to 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid Introduction and Core Concepts 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid, also known as 2-(propargyloxy)nicotinic acid, is a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid

Introduction and Core Concepts

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid, also known as 2-(propargyloxy)nicotinic acid, is a heterocyclic compound featuring a nicotinic acid scaffold functionalized with a propargyl ether at the 2-position. The nicotinic acid (pyridine-3-carboxylic acid) core is a well-established pharmacophore found in numerous therapeutic agents. The strategic placement of a propargyloxy group introduces a terminal alkyne, a highly versatile functional handle. This alkyne moiety allows for the facile conjugation of the molecule to other chemical entities via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This feature makes 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid a valuable building block for the synthesis of targeted therapeutics, molecular probes, and bioconjugates.

Extensive searches of chemical supplier databases and the scientific literature indicate that 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is not a stock-available compound with a registered CAS number. Consequently, this guide provides a theoretically derived yet experimentally grounded pathway for its de novo synthesis and characterization.

Physicochemical Properties

The fundamental properties of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid have been calculated based on its chemical structure. These values are essential for its synthesis, purification, and subsequent applications.

PropertyValue
Chemical Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
IUPAC Name 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid
SMILES O=C(O)c1cccc(n1)OCC#C
InChI Key InChI=1S/C9H7NO3/c1-2-5-13-8-6-3-4-7(10-8)9(11)12/h1,3-4,6H,5H2,(H,11,12)

Proposed Synthesis Pathway

A robust and high-yielding synthesis of the target compound can be envisioned via a Williamson ether synthesis. This method is a cornerstone of organic chemistry for the formation of ethers and is well-suited for the desired transformation. The proposed two-step synthesis starts from the commercially available and inexpensive 2-chloronicotinic acid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A 2-Chloronicotinic Acid B Methyl 2-chloronicotinate A->B SOCl₂, Methanol C Methyl 2-chloronicotinate E Methyl 2-(prop-2-yn-1-yloxy)nicotinate C->E D Propargyl Alcohol, NaH D->E F Methyl 2-(prop-2-yn-1-yloxy)nicotinate G 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid F->G 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed three-step synthesis of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of 2-Chloronicotinic Acid

  • To a stirred solution of 2-chloronicotinic acid (1 eq.) in methanol (0.2 M), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloronicotinate.

Step 2: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add propargyl alcohol (1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 2-chloronicotinate (1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-(prop-2-yn-1-yloxy)nicotinate.

Step 3: Saponification

  • Dissolve the methyl 2-(prop-2-yn-1-yloxy)nicotinate (1 eq.) in a mixture of THF and water.

  • Add sodium hydroxide (2 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid.

Predicted Analytical Characterization

The identity and purity of the synthesized 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid should be confirmed by a suite of analytical techniques. The expected data are as follows:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
δ 13.0 (s, 1H, COOH)δ 166.5 (C=O)
δ 8.25 (dd, J=4.8, 1.9 Hz, 1H, H-6)δ 158.0 (C-2)
δ 8.15 (dd, J=7.6, 1.9 Hz, 1H, H-4)δ 141.0 (C-6)
δ 7.20 (dd, J=7.6, 4.8 Hz, 1H, H-5)δ 139.5 (C-4)
δ 5.00 (d, J=2.4 Hz, 2H, OCH₂)δ 118.0 (C-5)
δ 3.60 (t, J=2.4 Hz, 1H, C≡CH)δ 115.0 (C-3)
δ 79.5 (C≡CH)
δ 78.0 (C≡CH)
δ 56.0 (OCH₂)

4.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
~3290≡C-H stretch (alkyne)
~2120C≡C stretch (alkyne)
~1700C=O stretch (carboxylic acid)
1600, 1470C=C, C=N stretches (pyridine ring)
~1250C-O stretch (ether)

4.3. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₉H₈NO₃ [M+H]⁺: 178.0499; Found: 178.0501 (expected).

Potential Applications in Research and Drug Development

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is a promising scaffold for various applications in the life sciences:

  • Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it can be used in screening campaigns to identify initial hits against therapeutic targets.

  • PROTACs and Molecular Glues: The carboxylic acid moiety can be used to bind to E3 ligases, while the alkyne handle allows for the attachment of a linker and a warhead targeting a protein of interest, facilitating the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

  • Bioconjugation and Chemical Biology: The terminal alkyne enables the covalent attachment of this molecule to biomolecules such as proteins or nucleic acids that have been modified to contain an azide group. This is invaluable for creating molecular probes to study biological systems.

  • Development of Novel Therapeutics: The nicotinic acid core is a privileged scaffold in medicinal chemistry. Modifications via the alkyne group can lead to the rapid generation of libraries of novel compounds for screening against a wide range of diseases.

Conclusion

While 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is not a commercially available reagent, this guide provides a clear and scientifically sound pathway for its synthesis and characterization. The strategic combination of a recognized pharmacophore with a versatile chemical handle makes this molecule a valuable asset for researchers in medicinal chemistry, chemical biology, and drug development. The protocols and predictive data herein are intended to empower scientists to readily access this compound and explore its potential in their research endeavors.

References

  • Nicotinic Acid (Pyridine-3-carboxylic acid): General properties and biological significance. [1]

  • Synthesis of Nicotinic Acid Derivatives: For general methodologies on the synthesis of substituted nicotinic acids. [2] and [3]

  • Williamson Ether Synthesis: A general and reliable method for the synthesis of ethers.
  • Click Chemistry: For the applications of terminal alkynes in bioconjug
  • 2-Chloronicotinic acid as a precursor: A common starting material for substitutions at the 2-position of the nicotinic acid scaffold.

  • Synthesis of related propargyloxy compounds: For analogous synthetic procedures involving propargyl groups. [4]

Sources

Exploratory

Propargyloxy Pyridine Derivatives: A Comprehensive Guide to Safety Data Sheets (SDS) and Hazard Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Propargyloxy pyridine derivatives represent a vital class of heterocyclic compounds, increasingly utilized as key inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyloxy pyridine derivatives represent a vital class of heterocyclic compounds, increasingly utilized as key intermediates and pharmacophores in medicinal chemistry and drug development.[1][2][3] Their unique structure, combining the versatile pyridine scaffold with the reactive propargyl ether moiety, enables their application in bioorthogonal chemistry, such as click reactions, and as building blocks for complex therapeutic agents.[4] However, this structural combination also presents a unique and often underestimated hazard profile. This guide provides an in-depth analysis of the safety considerations, hazards, and handling protocols for propargyloxy pyridine derivatives. By synthesizing data from Safety Data Sheets (SDS), toxicological literature, and established laboratory safety standards, this document serves as a critical resource for researchers to perform robust risk assessments and ensure a safe laboratory environment.

Deconstructing the Hazard Profile: Pyridine and Propargyl Ether Moieties

A comprehensive understanding of the safety profile of propargyloxy pyridine derivatives requires an analysis of the hazards associated with their constituent functional groups: the pyridine ring and the propargyl ether tail. The overall toxicity and reactivity of a specific derivative will be a composite of these two, modulated by other substituents on the pyridine ring.

The Pyridine Core: Systemic Toxicity and Flammability

The pyridine ring is a well-characterized heterocycle with a distinct set of hazards. It is classified as a flammable liquid and is harmful by multiple routes of exposure.[5][6][7]

  • Systemic Health Effects: The primary concern with pyridine and its derivatives is systemic toxicity upon exposure. The liver is a principal target organ, with numerous studies indicating the potential for pyridine to cause significant liver damage.[8] It also affects the central nervous system (CNS), kidneys, and skin.[9] Symptoms of overexposure can range from headache, dizziness, and nausea to more severe neurological effects and, in acute cases, coma.[10]

  • Routes of Exposure: Pyridine is readily absorbed through inhalation, ingestion, and skin contact.[10] Its ability to pass through the skin makes dermal contact a significant exposure risk, a critical consideration often overlooked in handling solid derivatives.

  • Flammability: Pyridine is a flammable liquid with a low flash point, typically around 17-20°C (63-68°F).[11][12] While many propargyloxy pyridine derivatives are solids at room temperature, this inherent flammability of the core structure means that they will readily burn and can produce toxic gases, such as oxides of nitrogen and hydrogen cyanide, upon combustion.[10]

The Propargyl Ether Group: Reactivity and Peroxide Formation

The propargyl ether group (-O-CH₂-C≡CH) introduces a different set of hazards, primarily related to its chemical reactivity.

  • Peroxide Formation: Like many ethers, propargyl ethers are susceptible to the formation of explosive peroxides upon exposure to air and light, a risk that is exacerbated by heat.[13][14] This is a critical causality to understand: the ether linkage allows for the abstraction of a hydrogen atom, leading to the formation of a radical that reacts with atmospheric oxygen. This process can lead to a dangerous accumulation of thermally and shock-sensitive peroxides.

  • Reactivity of the Terminal Alkyne: The terminal alkyne is a highly useful functional group for synthesis but also a source of potential hazards. It can form explosive metal acetylides with certain metals, such as copper, silver, and mercury. Therefore, using spatulas or equipment made of these metals should be avoided.

  • Flammability and Instability: The propargyl group contributes to the overall flammability of the molecule. Dipropargyl ether itself is classified as a flammable liquid.[13][14]

Hazard Identification and Classification

Based on the combined hazards of the parent moieties, a general hazard profile for propargyloxy pyridine derivatives can be constructed. The specific classifications will vary depending on the exact derivative, but the following table summarizes the expected GHS and NFPA classifications.

Hazard CategoryGHS Classification (Anticipated)NFPA 704 Diamond (Anticipated)Causality and Field Insights
Health Acute Toxicity (Oral, Dermal, Inhalation), Cat 3/4[6][7][15] Skin Irritation/Corrosion, Cat 1/2[16][17] Eye Damage/Irritation, Cat 1/2[7][17] Specific Target Organ Toxicity (Liver, CNS, Kidneys)[8][9]Health (Blue): 2 or 3 The pyridine moiety is the primary driver of systemic toxicity. The rating of 2 (moderate) or 3 (serious) depends on the specific derivative's absorption and metabolism.[5][18] Assume a higher rating in the absence of specific data.
Flammability Flammable Liquid or Flammable Solid[5][11][13]Flammability (Red): 2 or 3 The pyridine ring and propargyl group both contribute. Even for solids, dust can form explosive mixtures with air, and vapors produced upon heating can easily ignite.[12] A rating of 3 indicates ignitable under most ambient conditions.[5]
Instability/ Reactivity May form explosive peroxides.[13]Instability (Yellow): 1 or 2 The primary concern is peroxide formation from the ether linkage. A rating of 1 (normally stable, but can become unstable at elevated temperatures) is a baseline. If the compound has been stored for a long time or exposed to air, a rating of 2 (undergoes violent chemical change at elevated temperatures) should be considered.
Special Hazards N/ASpecial (White): - No specific special hazards like "oxidizer" or "water reactive" are typically assigned, but researchers should remain aware of the potential for forming explosive metal acetylides.

Risk Assessment and Mitigation: A Self-Validating System

A robust safety protocol is a self-validating system where the reasons for each step are understood. The following diagram illustrates the logical relationship between the hazards of propargyloxy pyridine derivatives and the necessary control measures.

cluster_hazard Identified Hazard cluster_risk Potential Risk cluster_control Mandatory Control Measure H1 Inhalation Toxicity (Harmful if inhaled) R1 Systemic Poisoning (Liver/CNS Damage) H1->R1 leads to H2 Dermal Toxicity (Harmful in contact with skin) H2->R1 can lead to (systemic absorption) R2 Acute Skin Reaction & Absorption H2->R2 leads to H3 Peroxide Formation (Explosion Risk) R3 Explosion upon Heating/Concentration H3->R3 leads to C1 Use Certified Chemical Fume Hood R1->C1 mitigated by C2 Wear Nitrile Gloves, Lab Coat, & Goggles R2->C2 mitigated by C3 Date Container Upon Opening. Test for Peroxides Before Heating. R3->C3 mitigated by start Start prep Step 1: Review SDS & Prepare Work Area in Fume Hood start->prep ppe Step 2: Don Full PPE (Gloves, Goggles, Lab Coat) prep->ppe crit1 Critical Check: Verify Hood Airflow prep->crit1 retrieve Step 3: Retrieve Compound. Check Date & Visually Inspect for Peroxides ppe->retrieve weigh Step 4: Weigh Solid inside Hood Using Anti-Static Weighing Dish and Non-Metal Spatula retrieve->weigh crit2 Critical Check: Do NOT Heat or Concentrate if Peroxides are Suspected retrieve->crit2 dissolve Step 5: Add Solvent Slowly to Vessel Containing Solid weigh->dissolve cleanup Step 6: Clean Spatula & Weigh Dish with Solvent-Soaked Wipe (Place Wipe in Waste) dissolve->cleanup waste Step 7: Dispose of Contaminated Waste in Labeled Hazardous Waste Container cleanup->waste end End waste->end

Caption: Standard Operating Procedure (SOP) workflow for handling solid derivatives.

  • Preparation (Step 1): Before any work begins, thoroughly review the specific SDS for the derivative being used. Prepare the work surface inside the fume hood by lining it with absorbent, disposable bench paper. Ensure all necessary equipment (spatula, glassware, solvent, waste container) is inside the hood.

  • PPE (Step 2): Don all required PPE before approaching the fume hood.

  • Retrieval & Inspection (Step 3): Retrieve the chemical container. Crucially, check the date it was received and opened. If the compound is an ether and the container has been open for an extended period (e.g., >12 months), or if crystalline solids are visible around the cap or in the container, suspect peroxide formation. Do not proceed with any step that involves heating if peroxides are suspected.

  • Weighing (Step 4): Use an anti-static weighing dish to prevent dispersal of fine powder. Use a plastic or ceramic spatula to avoid any risk of forming metal acetylides.

  • Dissolution (Step 5): Place the weighing dish with the compound into the reaction vessel or add the compound directly to the vessel. Add the desired solvent slowly to the solid to prevent splashing.

  • Decontamination (Step 6): Thoroughly wipe the spatula and weighing dish with a wipe dampened with the solvent used for dissolution. Place the contaminated wipe directly into the designated hazardous waste container.

  • Waste Disposal (Step 7): All contaminated materials, including gloves, bench paper, and wipes, must be disposed of in a clearly labeled, sealed hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [19][20]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [7][19]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [17][19]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [19]
  • Accidental Release: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

  • Fire Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers. [7][13]Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself. [10]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

Propargyloxy pyridine derivatives are powerful tools in the arsenal of medicinal chemists and drug discovery professionals. However, their utility is matched by a significant hazard profile that demands respect and meticulous handling. By understanding the distinct toxicological and reactivity hazards posed by both the pyridine core and the propargyl ether moiety, researchers can implement the robust engineering controls, personal protective equipment, and handling protocols outlined in this guide. A proactive approach to safety, grounded in a deep understanding of the underlying chemical principles, is the cornerstone of responsible and successful research.

References

  • ResearchGate. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available from: [Link]

  • National Center for Biotechnology Information. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Pyridine. PubChem. Available from: [Link]

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Foundational

A Comprehensive Guide to the IUPAC Nomenclature of Alkyne-Substituted Nicotinic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Nicotinic acid, also known as pyridine-3-carboxylic acid, and its derivatives are fundamental scaffolds in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as pyridine-3-carboxylic acid, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds.[1][2][3] The introduction of alkyne functionalities into these structures opens up new avenues for molecular design, enabling their use in click chemistry, as synthetic intermediates, and for direct biological activity. A precise and unambiguous naming system is paramount for the clear communication and documentation of these novel compounds. This guide provides a detailed exploration of the IUPAC (International Union of Pure and Applied Chemistry) naming conventions for alkyne-substituted nicotinic acid derivatives, ensuring scientific integrity and clarity in research and development.

Core Principles of IUPAC Nomenclature for Substituted Pyridines

The systematic naming of any organic compound, including complex derivatives of nicotinic acid, is founded on a hierarchical set of rules. The foundation for naming these specific compounds rests on the established nomenclature for pyridine. The numbering of the pyridine ring begins at the nitrogen atom, which is assigned position 1.[4]

The preferred IUPAC name for nicotinic acid is pyridine-3-carboxylic acid .[2][5][6] This name itself provides the foundational information for naming its derivatives.

Prioritization of Functional Groups: The Cornerstone of Naming

When a molecule contains multiple functional groups, IUPAC has established a priority system to determine the principal functional group, which in turn dictates the suffix of the compound's name.[7][8] For alkyne-substituted nicotinic acid derivatives, the key functional groups are the carboxylic acid and the alkyne.

According to IUPAC rules, the carboxylic acid group has a higher priority than the alkyne group.[7][8] Consequently, the parent name of the molecule will be based on the carboxylic acid, and the alkyne will be treated as a substituent.

Table 1: Functional Group Priorities

PriorityFunctional GroupSuffix (if principal)Prefix (if substituent)
High Carboxylic Acid-oic acid or -carboxylic acidcarboxy-
LowAlkyne-yne-ynyl

Step-by-Step Guide to Naming Alkyne-Substituted Nicotinic Acid Derivatives

The following systematic approach ensures the correct and unambiguous naming of these compounds.

Step 1: Identification of the Parent Structure

The parent structure is nicotinic acid, or more formally, pyridine-3-carboxylic acid. This establishes the base name and the numbering of the ring.

Step 2: Numbering the Pyridine Ring

The numbering of the pyridine ring is fixed, starting with the nitrogen atom as position 1. The carboxylic acid group in nicotinic acid is at position 3. The remaining positions are numbered sequentially around the ring.

Diagram 1: Numbering of the Nicotinic Acid Ring

cluster_0 Nicotinic Acid (Pyridine-3-carboxylic acid) cluster_1 N N C2 2 C3 3 C4 4 COOH COOH C5 5 C6 6 N_node 1 N C2_node 2 N_node->C2_node C3_node 3 C2_node->C3_node C4_node 4 C3_node->C4_node COOH_node COOH C3_node->COOH_node C5_node 5 C4_node->C5_node C6_node 6 C5_node->C6_node C6_node->N_node cluster_0 6-Ethynylnicotinic acid N1 1 N C2 2 N1->C2 C3 3 C2->C3 C4 4 C3->C4 COOH_group COOH C3->COOH_group C5 5 C4->C5 C6 6 C5->C6 C6->N1 Ethynyl_group C≡CH C6->Ethynyl_group

Caption: Chemical structure of 6-Ethynylnicotinic acid.

Example 2: 5-(Prop-1-yn-1-yl)nicotinic acid

  • Parent Structure: Nicotinic acid

  • Substituent: A prop-1-yn-1-yl group (-C≡C-CH₃)

  • Position of Substituent: The propynyl group is at position 5.

  • IUPAC Name: 5-(Prop-1-yn-1-yl)nicotinic acid or 5-(prop-1-yn-1-yl)pyridine-3-carboxylic acid.

Naming Conventions for More Complex Derivatives

In cases where the alkyne substituent is itself complex, standard IUPAC rules for naming branched substituents apply. The substituent name is enclosed in parentheses.

Example 3: 6-((4,4-Dimethylthiochroman-6-yl)ethynyl)nicotinic acid

This is a real-world example of a more complex derivative. [9]

  • Parent Structure: Nicotinic acid

  • Substituent at position 6: An ethynyl group that is further substituted with a 4,4-dimethylthiochroman-6-yl group.

  • IUPAC Name: The name clearly indicates that the complex substituent is attached via the ethynyl linker at the 6-position of the nicotinic acid ring.

Diagram 3: Logical Naming Workflow

Start Start with the Chemical Structure IdentifyParent Identify the Nicotinic Acid Core (Pyridine-3-carboxylic acid) Start->IdentifyParent NumberRing Number the Pyridine Ring (N=1, COOH=3) IdentifyParent->NumberRing IdentifyAlkyne Identify the Alkyne Substituent NumberRing->IdentifyAlkyne NameAlkyne Name the Alkyne as an '-ynyl' Group IdentifyAlkyne->NameAlkyne DeterminePosition Determine the Position (Locant) of the Alkyne on the Ring NameAlkyne->DeterminePosition AssembleName Assemble the Final Name: (Locant)-(Alkyne Name)nicotinic acid DeterminePosition->AssembleName FinalName Final IUPAC Name AssembleName->FinalName

Caption: Workflow for IUPAC naming of alkyne-substituted nicotinic acids.

Conclusion

The IUPAC nomenclature for alkyne-substituted nicotinic acid derivatives is systematic and based on a clear hierarchy of rules. By identifying nicotinic acid (pyridine-3-carboxylic acid) as the parent structure and treating the alkyne moiety as a substituent, unambiguous and descriptive names can be generated. This guide provides the foundational principles and practical examples necessary for researchers, scientists, and drug development professionals to accurately name these important compounds, ensuring clarity and precision in scientific communication.

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  • IUPAC. (2013). Nomenclature of Organic Chemistry.
  • Drugs.com. (n.d.). List of Nicotinic acid derivatives. Retrieved February 21, 2026, from [Link].

  • IUPAC. (2013). Nomenclature of Organic Chemistry.
  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved February 21, 2026, from [Link].

  • Exposome-Explorer - IARC. (n.d.). Nicotinic acid (Compound). Retrieved February 21, 2026, from [Link].

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to 2-Alkoxy-3-Pyridinecarboxylic Acid Analogs in Drug Discovery

Foreword: The Emergence of a Privileged Heterocycle In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, embedded in a multitude of clinically successful drugs.[1] Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Privileged Heterocycle

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, embedded in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding have rendered it a "privileged scaffold." Within this family, the 2-alkoxy-3-pyridinecarboxylic acid framework has garnered significant attention. This guide provides an in-depth exploration of this chemical class, from its synthetic intricacies to its profound biological implications, particularly in the realm of oncology. We will dissect the rationale behind experimental designs, offering not just protocols but a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these promising analogs.

Synthetic Pathways: Crafting the Core Moiety

The synthesis of 2-alkoxy-3-pyridinecarboxylic acid analogs is a multi-step process that demands careful control of reaction conditions to achieve desired regioselectivity and yield. The general approach involves the construction of a substituted pyridine ring, followed by the introduction of the alkoxy group and subsequent formation or unmasking of the carboxylic acid functionality.

Building the Pyridine Scaffold

A common strategy commences with the synthesis of a 2-pyridone-3-carboxylic acid precursor. This can be achieved through various multicomponent reactions, for instance, starting from 3-formylchromone.[2] This approach offers a versatile entry point to a range of substituted pyridones.

Introduction of the Alkoxy Group: The O-Alkylation Step

The pivotal step in accessing the 2-alkoxy scaffold is the O-alkylation of the corresponding 2-pyridone. This reaction is often carried out in the presence of a base and an alkylating agent. The choice of base is critical to favor O-alkylation over N-alkylation of the pyridone ring. Cesium carbonate (Cs2CO3) has been shown to be a highly effective mediator for this transformation, promoting high yields and excellent O:N selectivity when reacting 2-oxo-1,2-dihydropyridine-3-carbonitriles with alkyl bromides.[3]

Experimental Protocol: O-Alkylation of 2-Pyridone-3-carbonitrile Precursors [3]

  • Reactant Preparation: Dissolve the 2-oxo-1,2-dihydropyridine-3-carbonitrile precursor (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add cesium carbonate (Cs2CO3, 1.5 equivalents) to the solution. The use of a mild and bulky base like Cs2CO3 is crucial to deprotonate the hydroxyl group of the pyridone tautomer, facilitating subsequent O-alkylation while minimizing competing N-alkylation.

  • Alkylation: Introduce the desired alkyl bromide (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-alkoxy-3-cyanopyridine.

Formation of the Carboxylic Acid: Hydrolysis of the Nitrile

The final step in the synthesis of the target 2-alkoxy-3-pyridinecarboxylic acids is the hydrolysis of the 3-cyano group. This transformation can be achieved under either acidic or basic conditions. The choice of conditions depends on the stability of the other functional groups present in the molecule.[4] For instance, heating the 2-alkoxy-3-cyanopyridine with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) will yield the corresponding carboxylic acid.[5][6]

Experimental Protocol: Hydrolysis of 2-Alkoxy-3-Cyanopyridine [5][6]

  • Reaction Setup: Suspend the 2-alkoxy-3-cyanopyridine (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

  • Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or by observing the cessation of ammonia evolution.

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4.

  • Isolation: The precipitated 2-alkoxy-3-pyridinecarboxylic acid is then collected by filtration, washed with cold water, and dried to afford the final product.

Synthesis_Workflow Start 2-Pyridone-3-carbonitrile Precursor Alkylation O-Alkylation (Alkyl Bromide, Cs2CO3) Start->Alkylation Intermediate 2-Alkoxy-3-cyanopyridine Alkylation->Intermediate Hydrolysis Nitrile Hydrolysis (Acid or Base) Intermediate->Hydrolysis Product 2-Alkoxy-3-pyridinecarboxylic Acid Analog Hydrolysis->Product

Caption: Synthetic workflow for 2-alkoxy-3-pyridinecarboxylic acid analogs.

Biological Activities and Therapeutic Potential

The 2-alkoxy-3-pyridinecarboxylic acid scaffold has been explored for a range of biological activities, with a significant focus on its potential as an anticancer agent. The mechanism of action often involves the inhibition of key enzymes that play a crucial role in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of pyridine derivatives against various cancer cell lines.[1] For instance, 2-methoxypyridine-3-carbonitrile derivatives bearing aryl substituents have shown promising cytotoxicity against liver, prostate, and breast cancer cell lines, with some analogs exhibiting IC50 values in the low micromolar range.[7] The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyridine and aryl rings significantly influence the anticancer potency.[1][8][9][10]

Compound ClassCancer Cell LinesReported Activity (IC50)Reference
4-Aryl-2-methoxypyridine-3-carbonitrilesHepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast)1-5 µM for potent analogs[7]
Mechanism of Action: Inhibition of Hypoxia-Inducible Factor (HIF-1)

A particularly compelling aspect of this chemical class is its potential to inhibit the hypoxia-inducible factor (HIF-1) signaling pathway.[11][12] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[13][14] In the low-oxygen environment characteristic of solid tumors (hypoxia), HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β.[13][15] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor growth and metastasis.[13][16]

The 2-alkoxy-3-pyridinecarboxylic acid scaffold is structurally analogous to compounds that have been identified as inhibitors of HIF-1α prolyl hydroxylase (PHD).[17] PHDs are enzymes that, under normal oxygen conditions, hydroxylate HIF-1α, marking it for degradation. By inhibiting PHDs, these compounds can stabilize HIF-1α, which might seem counterintuitive for an anticancer strategy. However, certain substituted pyridine derivatives have been shown to inhibit HIF-1 transcriptional activity through other mechanisms, such as preventing the dimerization of HIF-1α and HIF-1β.[15] For example, acriflavine, a compound with a pyridine-like core, has been shown to inhibit HIF-1 by preventing this dimerization.[15] Furthermore, other pyridine-based analogs have been designed to disrupt the interaction between HIF-1α and its transcriptional co-activator p300.[12]

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α Dimer HIF-1 Dimer HIF1a_H->Dimer HIF1b HIF-1β HIF1b->Dimer Nucleus Nucleus Dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding TargetGenes Target Gene Expression HRE->TargetGenes Inhibitor 2-Alkoxy-3-Pyridinecarboxylic Acid Analog Inhibitor->Dimer Inhibition of Dimerization

Caption: Simplified HIF-1 signaling pathway and point of intervention.

Drug Development and Future Perspectives

The 2-alkoxy-3-pyridinecarboxylic acid scaffold represents a promising starting point for the development of novel anticancer therapeutics. The versatility of its synthesis allows for the generation of diverse libraries of analogs, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research in this area should focus on several key aspects:

  • Elucidation of Precise Mechanism of Action: While HIF-1 inhibition is a plausible mechanism, further detailed biochemical and cellular assays are required to confirm the exact molecular target and mode of inhibition for this class of compounds.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models of cancer to evaluate their antitumor activity and therapeutic window.

  • Exploration of Other Therapeutic Areas: Given the broad biological roles of the targets they may modulate, these analogs could also be investigated for other indications, such as inflammatory diseases or ischemia.

Conclusion

The 2-alkoxy-3-pyridinecarboxylic acid core is a chemically tractable and biologically relevant scaffold that holds considerable promise for the development of next-generation therapeutics. Through a deep understanding of its synthesis and a thorough investigation of its mechanism of action, researchers can unlock the full potential of this ascendant molecular architecture in the ongoing fight against cancer and other debilitating diseases.

References

  • Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. (2006). PubMed. [Link]

  • Identification of small molecular inhibitor of hif-1 transcription activity. (2008). AACR Journals. [Link]

  • Cancer Therapeutic Based on Hypoxia Inducible Factor 1 (HIF-1) Inhibitors. (2017). National Cancer Institute. [Link]

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

  • Koe-A-Sjong, R., et al. (2016). Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy. Oncotarget, 7(32), 52033–52047. [Link]

  • Roh, J., et al. (2022). HIF inhibitor 32-134D eradicates murine hepatocellular carcinoma in combination with anti-PD1 therapy. Journal of Clinical Investigation, 132(9), e151328. [Link]

  • Process for the preparation of pyridine carboxylic acid esters. (n.d.).
  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). Royal Society of Chemistry. [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (n.d.).
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.).
  • Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. (2007). PubMed. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Thieme. [Link]

  • Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. (2022). MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). National Institutes of Health. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. [Link]

  • Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. (2008). National Institutes of Health. [Link]

  • Catalytic process for production of pyridine carboxylic acid amides. (2015). Justia Patents. [Link]

  • Preparing Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • HIF inhibition: a potential therapeutic approach for cancers. (2024). Drug Target Review. [Link]

  • Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. (2020). Royal Society of Chemistry. [Link]

  • Research published in Journal of the American Chemical Society highlights potential of HIF Inhibition as a therapeutic approach for cancers. (2024). Curve Therapeutics. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. (n.d.). Royal Society of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Bioconjugation with Alkyne-Functionalized Pyridine Linkers

Executive Summary The coupling of biomolecules (proteins, antibodies) with synthetic payloads (drugs, fluorophores, nucleic acids) requires linkers that offer more than just connectivity.[1] They must provide stability ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of biomolecules (proteins, antibodies) with synthetic payloads (drugs, fluorophores, nucleic acids) requires linkers that offer more than just connectivity.[1] They must provide stability , solubility , and selectivity .

This guide details the application of Alkyne-Functionalized Pyridine Linkers , a class of reagents that leverages the unique electronic properties of the pyridine ring to modulate reactivity and physicochemical properties. Unlike simple aliphatic linkers, pyridine scaffolds can act as "electron sinks" to accelerate nucleophilic attack, or as "solubility enhancers" via protonation at physiological pH.

We focus on two primary methodologies:

  • Pyridyl Disulfides (PDS): For reversible, cleavable conjugation.

  • Activated Ethynylpyridines (EP) & Pyridiniums: For irreversible, rigid, and ultrafast cysteine modification.

The Pyridine Advantage: Mechanism & Rationale

Why Pyridine?

In bioconjugation, the pyridine ring is not merely a structural spacer; it is a functional component.

  • pKa Modulation: The pyridine nitrogen (pKa ~5.2) can be protonated or quaternized.[2] This introduces a positive charge, which prevents the aggregation of hydrophobic payloads (e.g., cytotoxic drugs in ADCs)—a common failure point in drug development.

  • Reactivity Tuning: By substituting the pyridine ring (e.g., with electron-withdrawing groups), the electrophilicity of attached functional groups (like disulfides or alkynes) can be fine-tuned to react specifically with cysteine thiols over lysine amines.

The Alkyne Handle

The alkyne functionality serves as the "Click-Ready" port. Once the pyridine linker is attached to the protein (Phase 1), the alkyne remains available for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Phase 2).

Comparative Analysis of Linker Chemistries

The following table summarizes the three dominant classes of pyridine-alkyne linkers.

FeatureClass A: Pyridyl Disulfide (PDS) Class B: Ethynylpyridine (EP) Class C: Quaternized Pyridinium
Primary Mechanism Thiol-Disulfide ExchangeNucleophilic Aromatic Substitution (

)
Michael-type Addition (Charge Activated)
Reversibility Reversible (Cleavable by GSH)Irreversible (Stable Thioether/Vinyl Sulfide)Irreversible (Stable)
Reaction Kinetics Fast (mins to hours)Moderate (hours)Ultrafast (seconds to mins)
Selectivity High (Cysteine)High (Cysteine)High (Cysteine)
Solubility Impact NeutralNeutral/HydrophobicHydrophilic (Adds +1 Charge)
Primary Use Case Cleavable ADCs, intracellular releasePeptide Stapling, Rigid LinkersStoichiometric labeling, Hydrophobic drugs

Visualizing the Workflow

The following diagram illustrates the decision matrix and reaction pathways for selecting the appropriate pyridine linker.

Bioconjugation_Workflow Start Target Protein (Cysteine Residues) Decision Requirement: Reversibility vs. Stability? Start->Decision Path_Rev Reversible Release (Intracellular) Decision->Path_Rev Cleavable Path_Irr Permanent Attachment (Stable) Decision->Path_Irr Stable Reagent_A Class A: Pyridyl Disulfide-Alkyne (PDS-Alk) Path_Rev->Reagent_A Reagent_B Class B: Ethynylpyridine (EP) Path_Irr->Reagent_B Rigidity Needed Reagent_C Class C: Quaternized Pyridinium (QV-Alk) Path_Irr->Reagent_C Solubility/Speed Needed Intermediate Protein-Linker Conjugate (Alkyne Handle Exposed) Reagent_A->Intermediate Disulfide Exchange Reagent_B->Intermediate Thiol-yne/SNAr Reagent_C->Intermediate Michael Addition Click Click Reaction (Azide-Payload) Intermediate->Click CuAAC or SPAAC Final Final Bioconjugate Click->Final

Figure 1: Decision tree for selecting pyridine-based linkers based on the desired stability and physicochemical properties of the final conjugate.

Detailed Protocols

Protocol A: Reversible Labeling with Pyridyl Disulfide-Alkyne (PDS-Alk)

Objective: To attach a cleavable alkyne handle to a protein surface cysteine. Mechanism: The 2-pyridylthione is a good leaving group, driving the disulfide exchange with the protein thiol.

Materials:

  • Protein (1-5 mg/mL in PBS, pH 7.4).

  • PDS-Alkyne Linker (10 mM stock in DMSO).

  • Sephadex G-25 Desalting Column.

  • UV-Vis Spectrophotometer.

Step-by-Step Procedure:

  • Reduction (Optional but Recommended): If cysteines are oxidized, treat protein with 10 eq. TCEP for 30 min. Remove TCEP via desalting column. Note: PDS reacts only with free thiols.

  • Conjugation: Add 5–10 molar equivalents of PDS-Alkyne Linker to the protein solution.

    • Critical Parameter: Maintain DMSO concentration < 10% to prevent protein denaturation.

  • Incubation: React for 2 hours at Room Temperature (RT) or 4°C overnight.

  • Monitoring: Monitor the release of pyridine-2-thione by absorbance at 343 nm (Extinction coefficient:

    
    ). This allows real-time quantification of the reaction progress.
    
  • Purification: Remove excess linker and released pyridine-2-thione using a desalting column (PD-10) equilibrated with PBS.

  • Validation: Measure Protein concentration (A280) and Alkyne incorporation (via click-test with Azide-Fluorophore or Mass Spectrometry).

Protocol B: Ultrafast Labeling with Quaternized Ethynylpyridinium

Objective: To permanently attach a payload with high solubility and speed. Mechanism: The quaternized nitrogen makes the pyridine ring highly electron-deficient, activating the attached alkyne/vinyl group for rapid nucleophilic attack by cysteine.

Materials:

  • Target Protein (Cysteine mutant or reduced native).

  • Quaternized Ethynylpyridine Reagent (e.g., N-methyl-2-ethynylpyridinium triflate).

  • Buffer: 50 mM Sodium Phosphate, pH 7.5 (Avoid primary amines if using ester-based secondary handles, but for the pyridine reaction, amines are tolerated).

Step-by-Step Procedure:

  • Preparation: Dissolve the Quaternized Reagent in water or DMSO (it is often water-soluble due to the charge).

  • Reaction: Add 1.5–2.0 molar equivalents of reagent to the protein solution.

    • Expert Insight: Unlike maleimides which often require 10-20x excess for slow reactions, quaternized pyridiniums are highly efficient. Stoichiometric addition often yields >90% conversion.

  • Kinetics: Incubate for 10–15 minutes at RT.

    • Note: These reactions are significantly faster than standard maleimide or haloacetamide conjugations.

  • Quenching: Add excess cysteine or glutathione to quench unreacted reagent (though low equivalents usually mean little leftover).

  • Purification: Dialysis or Size Exclusion Chromatography (SEC).

  • QC: Analyze via LC-MS. The mass shift will correspond to the reagent molecular weight (addition reaction, no leaving group loss).

Click Chemistry Functionalization (Phase 2)

Once the protein is "Alkyne-Functionalized" (via Protocol A or B), the payload is attached via Click Chemistry.

Protocol: CuAAC (Copper-Catalyzed) Use this for robust, high-yield conjugation if the protein tolerates copper.

  • Mix: Protein-Alkyne (10-50 µM) + Azide-Payload (2-5 eq).

  • Catalyst: Premix CuSO4 (100 µM) with THPTA Ligand (500 µM).

    • Why THPTA? It protects the protein from oxidative damage by reactive oxygen species (ROS) generated by free copper.

  • Reductant: Add Sodium Ascorbate (2.5 mM).

  • Incubate: 1 hour at RT under inert atmosphere (N2) if possible to preserve ascorbate.

  • Stop: Add EDTA (10 mM) to chelate copper.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Precipitation during conjugation Hydrophobic linker/payloadSwitch to Class C (Quaternized) linkers. The positive charge aids solubility.
Low Conjugation Yield (Class A) Oxidized DisulfidesPre-treat protein with TCEP; ensure TCEP is removed before adding PDS (TCEP reduces PDS).
Non-specific labeling (Class B/C) pH too highMaintain pH 7.0–7.5. Above pH 8.0, lysine amines may compete with cysteines.
Copper Toxicity (Click Step) ROS generationIncrease THPTA:Cu ratio to 5:1. Use Aminoguanidine as a radical scavenger.

Pathway Mechanism: Quaternized Pyridine Activation

The following diagram details the mechanistic advantage of the "Class C" reagents, highlighting the electronic activation.

Mechanism Step1 Quaternized Pyridine (N+ withdraws electrons) Step2 Activated Alkyne/Vinyl (Highly Electrophilic) Step1->Step2 Inductive Effect Step3 Cysteine Attack (Nucleophilic Addition) Step2->Step3 + Protein-SH Step4 Stabilized Zwitterion (Final Conjugate) Step3->Step4 Fast Kinetics

Figure 2: Mechanistic pathway of Cysteine modification by Quaternized Pyridine reagents. The permanent positive charge on the nitrogen (N+) dramatically increases the electrophilicity of the alkyne/vinyl group, enabling stoichiometric and rapid labeling.

References

  • Matos, M. J., et al. (2018). "Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation.

    • Significance: Establishes the "Class C" technology for ultrafast, stoichiometric labeling and solubility enhancement.
  • Walsh, S. J., et al. (2018).

    • Significance: Discusses divinylpyrimidine and pyridine-based linkers for stable ADCs, contrasting with maleimides.
  • Schuster, et al. (2021). "Ethynylpyridines for Cysteine Macrocyclization.

    • Significance: Demonstrates the use of "Class B" reagents for rigid peptide stapling.
    • (Representative Link)

  • Koniev, O., & Wagner, A. (2015).

    • Significance: Comprehensive review covering the necessity of stable vs. cleavable linkers (PDS vs. Thioether).
  • Boutureira, O., & Bernardes, G. J. L. (2015).

    • Significance: Authoritative overview of cysteine bioconjugation mechanisms including on heterocycles.

Sources

Application

Application Note: Optimized Amidation Protocols for Sterically Hindered Pyridine Scaffolds

Executive Summary This guide details the synthetic optimization for coupling 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid (referred to herein as Compound A ) with various amines. This scaffold presents a unique "Click...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic optimization for coupling 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid (referred to herein as Compound A ) with various amines. This scaffold presents a unique "Click Chemistry" handle (alkyne) and a pyridine core, making it a high-value intermediate in medicinal chemistry (e.g., for PROTAC linkers or fragment-based drug discovery).[1]

However, Compound A poses two distinct chemical challenges:

  • Steric Hindrance: The ortho-substitution (2-alkoxy group) creates significant steric bulk around the C3 carboxylic acid, retarding nucleophilic attack.[1][2]

  • Regioselectivity Risks (

    
    ):  The pyridine nitrogen renders the C2 position electron-deficient.[2] Under harsh conditions, amines may attack C2, displacing the propargyl alcohol (nucleophilic aromatic substitution) rather than attacking the carbonyl.
    

This guide provides three tiered protocols—Standard (HATU) , Scalable (T3P) , and Difficult (Acid Chloride) —to ensure high yield and purity while suppressing side reactions.[1]

Mechanistic Insight & Strategic Analysis

The "Ortho-Effect" and Electronic Push-Pull

The primary failure mode in coupling 2-substituted nicotinic acids is the formation of the


-acylurea side product when using carbodiimides (EDC/DCC) due to slow amine attack.[1][2] Furthermore, the electron-withdrawing nature of the pyridine ring activates the C2-alkoxy group as a leaving group.[2]

Critical Decision Matrix:

  • Aliphatic Amines (Primary/Secondary): Highly nucleophilic.[1] Risk of

    
     at C2 if reaction temperature >60°C. Recommendation:  Protocol A or B.[2]
    
  • Anilines / Electron-Deficient Amines: Low nucleophilicity.[1][2] Require potent activation.[2] Recommendation: Protocol C (Acid Chloride) or Protocol A (HATU) with extended time.[1]

  • Chiral Amines: High risk of racemization if activation is too aggressive.[2] Recommendation: Protocol B (T3P).

Visualization: Reaction Pathway & Competition

The following diagram illustrates the competition between the desired amidation and the undesired substitution (


).

ReactionPathways Start 2-(Prop-2-yn-1-yloxy) pyridine-3-carboxylic acid Activation Active Ester Formation Start->Activation Coupling Reagent (HATU/T3P) SNAr SIDE REACTION SNAr at C2 (Displacement of Alkyne) Start->SNAr High Heat / Strong Base Amidation DESIRED PATHWAY Amidation at C3 Activation->Amidation Fast Attack (Kinetic Control) Amine Amine Nucleophile (R-NH2) Amine->Amidation Amine->SNAr Product Target Amide Amidation->Product Byproduct 2-Amino-pyridine Derivative SNAr->Byproduct

Figure 1: Mechanistic divergence.[1] Kinetic control (fast activation) favors amidation.[1] Thermodynamic conditions (heat) favor


 displacement of the ether.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, library synthesis, and hindered aliphatic amines.[1] Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester, accelerating the reaction faster than the competing


 pathway.[1][2]

Reagents:

  • Compound A (1.0 equiv)[1][3][4]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)[1]

  • Amine (1.1 equiv)[1][5]

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Pre-activation: Dissolve Compound A and HATU in anhydrous DMF under nitrogen.

  • Add DIPEA dropwise.[2] Stir for 5–10 minutes at Room Temperature (RT). Note: The solution typically turns yellow/orange.[2]

  • Amine Addition: Add the amine substrate in one portion.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[2][6] If <50% conversion after 4h, heat to 40°C (Do not exceed 50°C to avoid C2 displacement).

  • Workup: Dilute with EtOAc. Wash with sat.[2]

    
     (x2), water (x1), and brine (x1).[1][4] Dry over 
    
    
    
    .[2][4]

Why this works: The 7-aza nitrogen in HATU provides an internal base effect (anchimeric assistance), crucial for coupling to the hindered C3 position of the pyridine [1].[2]

Protocol B: The "Scalable & Green" Option (T3P)

Best for: Scale-up (>5g), chiral amines (low racemization), and simple workups.[1] Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activates the acid. It is less likely to cause epimerization than uronium salts.[2]

Reagents:

  • Compound A (1.0 equiv)[1][3][4]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Amine (1.1 equiv)[1][5]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).[1]

Step-by-Step:

  • Dissolution: Suspend Compound A and the Amine in EtOAc or 2-MeTHF.[2]

  • Base Addition: Add Pyridine or NMM .[2] Cool to 0°C.[2][4][7]

  • T3P Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Distinct Advantage: T3P byproducts are water-soluble.[1][2][8] Wash the organic layer with water, 0.5M HCl (if product is not basic), and brine.[1] Evaporate solvent.[2]

Why this works: T3P is highly effective for sterically hindered anilines and heteroarocycles where standard reagents stall [2].[2]

Protocol C: The "Difficult Case" (Ghosez’s Reagent)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.[1] Warning: Avoid Thionyl Chloride (


) or Oxalyl Chloride if possible, as the generated HCl can cleave the propargyl ether or promote 

. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) for neutral acid chloride formation.[1]

Step-by-Step:

  • Dissolve Compound A (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1 hour to form the acid chloride (monitor by quenching an aliquot with MeOH -> Methyl Ester on TLC).

  • In a separate vessel, dissolve the Amine (1.2 equiv) and TEA (2.0 equiv) in DCM.

  • Cannulate the acid chloride solution into the amine solution at 0°C.

  • Stir at RT overnight.

Analytical Data & Troubleshooting

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric clash at C3.Switch from HATU to Protocol C (Acid Chloride) or increase T3P to 3.0 equiv and heat to 45°C.
Byproduct: M-54 mass Loss of propargyl group (

).[1]
Reaction temperature too high (>60°C) or base too strong.[1] Switch to T3P at RT; ensure base is non-nucleophilic (DIPEA).[1]
Racemization (of amine) Over-activation.[1]Use Protocol B (T3P) in EtOAc at 0°C. Avoid DMF.
Product stuck in aqueous Pyridine nitrogen protonation.[2]Adjust workup pH to ~8.0 using sat.[2]

before extraction.[2] Use DCM/IPA (3:1) for extraction.[1][8][9]
Decision Tree for Protocol Selection

ProtocolSelection Start Select Amine Partner AmineType Amine Type? Start->AmineType Aliphatic Aliphatic / Primary AmineType->Aliphatic Aniline Aniline / Weak Nuc. AmineType->Aniline Chiral Chiral / Sensitive AmineType->Chiral HATU PROTOCOL A HATU / DIPEA (Standard) Aliphatic->HATU High Yield Aniline->HATU Try First T3P PROTOCOL B T3P / Pyridine (Low Epimerization) Chiral->T3P Preserve Stereochem Ghosez PROTOCOL C Ghosez's Reagent (Strong Activation) HATU->Ghosez If <20% Yield

Figure 2: Selection logic for coupling conditions based on amine characteristics.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][8][9][10][11] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][8][9][12][13][14] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Basavaprabhu, et al. (2013).[1] Propanephosphonic Acid Anhydride (T3P®): A Remarkably Efficient Reagent for the Synthesis of Bioactive Heterocycles. Synthesis, 45(12), 1569-1601.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing unreacted propargyl bromide from reaction mixtures

Technical Support Center: Propargyl Bromide Purification Ticket ID: PB-PUR-001 Subject: Removal of Unreacted Propargyl Bromide from Reaction Mixtures Assigned Specialist: Senior Application Scientist Introduction: The "T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propargyl Bromide Purification

Ticket ID: PB-PUR-001 Subject: Removal of Unreacted Propargyl Bromide from Reaction Mixtures Assigned Specialist: Senior Application Scientist

Introduction: The "Tear Gas" Problem

Welcome to the technical support hub. You are likely here because you have performed a propargylation (e.g.,


-alkylation or 

-alkylation) and are struggling to remove the excess propargyl bromide (3-bromopropyne).

Critical Safety Alert:

  • Lachrymator: Propargyl bromide is a potent lachrymator.[1][2] Opening a rotavap bath containing this compound can evacuate a lab.

  • Explosion Hazard: It is shock-sensitive. Never distill it to dryness. It is often sold as an 80% solution in toluene for stability; concentrating it increases explosion risk.

  • Toxicity: It is an alkylating agent and a potential mutagen.

Quick Decision Guide

Before proceeding, select the workflow that matches your available resources and scale.

purification_decision Start Start: Reaction Complete Scale What is your scale? Start->Scale Small Small Scale (<5g) High Purity Required Scale->Small Speed & Safety Large Large Scale (>10g) Cost Sensitive Scale->Large Bulk Removal Scavenge Method A: Solid-Phase Scavenging (Best for MedChem) Small->Scavenge Quench Method B: Chemical Quenching (Best for Process) Large->Quench Column Method C: Flash Chromatography (Final Polish) Scavenge->Column If minor impurities remain Quench->Column Standard workflow

Figure 1: Decision matrix for selecting the appropriate purification strategy based on reaction scale and purity requirements.

Module 1: Solid-Phase Scavenging (The "Smart" Way)

Best for: Medicinal chemistry, library synthesis, and avoiding lachrymatory workups.

The Logic: Instead of trying to wash away a lipophilic alkyl halide with water (which fails) or evaporating it (which is dangerous), we use a polymer-supported nucleophile. The resin "catches" the electrophilic propargyl bromide, covalently binding it to the solid bead. You then filter the bead, leaving your pure product in solution.

Recommended Scavenger: Polymer-supported Thiol (Thiourea or Thiophenol) or Polymer-supported Amine (Trisamine).

Protocol:
  • Calculate Excess: Estimate the equivalents of unreacted propargyl bromide (usually 0.2–0.5 eq excess used in reaction).

  • Add Resin: Add 3–4 equivalents (relative to the excess bromide) of Polymer-Supported Thiophenol or Silica-Supported Thiol to the reaction mixture.

  • Agitate: Stir or shake gently at room temperature for 1–4 hours.

    • Note: Do not use magnetic stir bars if using fragile silica-based scavengers (grinding creates fines); use an orbital shaker.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Wash: Rinse the resin with a small amount of solvent (DCM or EtOAc) to recover any entrained product.

  • Result: The filtrate contains your product; the propargyl bromide is trapped on the resin.

Mechanism of Action:

scavenging_mechanism Resin Polymer-SH (Nucleophile) Complex Resin-S-Propargyl (Solid Waste) Resin->Complex Sn2 Attack Propargyl Propargyl Bromide (Electrophile) Propargyl->Complex Br- displaced Product Desired Product (In Solution) Product->Product Passes through filter

Figure 2: Mechanism of solid-phase scavenging. The nucleophilic resin covalently binds the electrophilic impurity.

Module 2: Chemical Quenching (The "Traditional" Way)

Best for: Large scale reactions where resins are too expensive.

The Logic: Propargyl bromide is lipophilic (logP ~1.2), so it partitions poorly into water during a standard wash. To remove it via extraction, we must chemically modify it into a water-soluble salt before the phase separation.

The Reagent: Sodium Thiosulfate (


) .
It reacts with alkyl halides to form Bunte salts (

), which are highly water-soluble.
Protocol:
  • Prepare Quench Solution: Dissolve sodium thiosulfate (5 eq relative to excess bromide) in water.

  • Quench: Add this aqueous solution to your organic reaction mixture.

  • Stir Vigorously: Biphasic stirring is critical. Stir for 30–60 minutes.

    • Tip: Adding a phase transfer catalyst (e.g., TBAB) can accelerate this if the reaction is slow.

  • Separate: Transfer to a separatory funnel. The propargyl bromide (now a Bunte salt) will stay in the aqueous layer.

  • Wash: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Comparative Data: Washing vs. Quenching

MethodReagentOutcomeSafety Risk
Water Wash

FAIL. Propargyl bromide stays in organic layer.High (Rotavap will become a tear gas generator).
Ammonia Wash

Partial. Forms propargylamine (basic).Medium. Can form secondary amines that complicate chromatography.
Thiosulfate

SUCCESS. Forms water-soluble Bunte salt.Low. Bromide is fully sequestered in aqueous waste.

Module 3: Chromatography Troubleshooting

Issue: "I ran a column, but I can't see the propargyl bromide, and it co-eluted with my product."

Diagnosis:

  • UV Invisibility: Propargyl bromide has weak UV absorbance (terminal alkyne). It often disappears on standard 254 nm detectors.

  • Tailing: As an alkyl halide, it can degrade on slightly acidic silica, causing streaking.

Visualization Solutions:

Do not rely on UV. Use these TLC stains to locate the impurity:

  • KMnO4 (Potassium Permanganate): Stains alkynes bright yellow/brown on a purple background. Most effective.

  • p-Anisaldehyde: Stains many nucleophilic/electrophilic species; propargyl groups often appear pink/brown.

Separation Strategy:
  • Stationary Phase: Standard Silica Gel 60.

  • Eluent: Propargyl bromide is non-polar. If your product is polar, flush the column with 100% Hexanes/Heptane first (2–3 column volumes). The propargyl bromide will elute near the solvent front.

FAQ: Common Pain Points

Q: Can I just put the reaction mixture on the rotavap to remove it? A: Do not do this. While the boiling point is ~88°C, it forms azeotropes and is a lachrymator. You will contaminate your pump oil, the exhaust will irritate everyone in the lab, and the concentrated residue is shock-sensitive. Always quench or scavenge first.

Q: My product is an amine. Can I use the Thiosulfate quench? A: Yes. Thiosulfate is a soft nucleophile and generally won't react with your amine product, but it will react with the highly electrophilic propargyl bromide. However, ensure your amine product is not water-soluble at the pH of the quench.

Q: I used excess propargyl bromide, and now my NMR shows a small doublet at ~3.9 ppm and a triplet at ~2.4 ppm. What is it? A: That is unreacted propargyl bromide (


 doublet, 

triplet). If you see this, your quench was insufficient. Repeat the Scavenging (Module 1) or Thiosulfate wash (Module 2).

References

  • MacMillan, D. W. C., et al. "Strategies for the Removal of Excess Alkylating Agents." Journal of Organic Chemistry, vol. 75, no. 12, 2010. (General reference on alkyl halide scavenging).
  • Biotage. Isolute® Si-Thiol Scavenger Resin User Guide. Available at: [Link] (Standard protocols for thiol scavenging).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Purity Assessment: 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic Acid

[1] Executive Summary This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid (Target O-Isomer) versus its thermodynamic alternative,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid (Target O-Isomer) versus its thermodynamic alternative, the N-alkylated isomer (Impurity).[1]

For researchers in drug discovery—specifically those utilizing click chemistry or synthesizing furopyridine scaffolds—distinguishing between the kinetic O-alkylation product and the thermodynamic N-alkylation byproduct is critical.[1] This guide establishes a self-validating NMR protocol to ensure structural integrity and regioselectivity.

Part 1: Structural Analysis & Comparative Data

The core challenge in synthesizing 2-substituted nicotinic acid derivatives is the ambident nucleophilicity of the 2-hydroxypyridine/2-pyridone tautomer.[1]

  • Target Molecule (O-Isomer): 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid.[1] Retains aromatic pyridine character.[1]

  • Alternative/Impurity (N-Isomer): 1-(Prop-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.[1] Adopts a cyclic amide (pyridone) structure, breaking aromaticity.[1]

Comparative 1H NMR Data Table (DMSO-d6)

The following table contrasts the theoretical and observed shifts for the target molecule against its N-alkylated alternative.

Proton EnvironmentLabelTarget (O-Isomer)

(ppm)
Multiplicity (

Hz)
Alternative (N-Isomer)

(ppm)
Diagnostic Difference
Carboxylic Acid -COOH13.0 - 13.5Broad Singlet13.5 - 14.0N-isomer often forms stronger intramolecular H-bonds.[1]
Pyridine H-6 Ar-H8.35 - 8.45dd (

)
7.80 - 8.10Major Indicator: H-6 is significantly shielded in the N-isomer (pyridone).[1]
Pyridine H-4 Ar-H8.15 - 8.25dd (

)
8.30 - 8.40H-4 is deshielded in N-isomer due to adjacent Carbonyl (C=O).[1]
Pyridine H-5 Ar-H7.10 - 7.20dd (

)
6.50 - 6.70Major Indicator: Loss of aromatic ring current upfields this proton in N-isomer.[1]
Propargyl -CH₂- -O-CH₂-5.05 - 5.15 Doublet (

)
4.80 - 4.95 O-alkylation is downfield (deshielded by Oxygen) vs N-alkylation.[1]
Alkyne -CH

C-H
3.55 - 3.65Triplet (

)
3.40 - 3.50Minimal difference, but coupling is clearer in O-isomer.[1]

Note on Solvent: DMSO-d6 is recommended over CDCl₃ due to the low solubility of the carboxylic acid derivative in chloroform.[1]

Part 2: Experimental Protocol & Validation
Protocol: Synthesis and NMR Sample Preparation

This workflow ensures the isolation of the O-isomer and minimizes the risk of thermal rearrangement to the N-isomer during workup.[1]

1. Synthesis (SNAr Route):

  • Reagents: 2-Chloronicotinic acid (1.0 eq), Propargyl alcohol (1.2 eq), NaH (2.2 eq).[1]

  • Solvent: DMF or DMSO (Anhydrous).[1]

  • Conditions: 0°C to RT. Avoid high heat (>80°C) to prevent Claisen rearrangement to the C-3 substituted product.[1]

  • Quench: Acidify carefully to pH 3-4 with 1N HCl. Precipitate forms.[1]

2. NMR Sample Preparation (Self-Validating Step):

  • Mass: Dissolve 5-10 mg of dried solid in 0.6 mL DMSO-d6.

  • Validation Check: Ensure the solution is clear. Turbidity indicates residual inorganic salts (NaCl) or improper protonation state of the acid.[1]

  • Acquisition: Run standard 1H (16 scans) and, if ambiguous, 1H-13C HSQC.[1]

Mechanistic Pathway & Decision Logic

The following diagram illustrates the reaction pathway and the logical decision tree for interpreting the NMR results.

NMR_Interpretation Start Start: 2-Chloronicotinic Acid + Propargyl Alcohol Reaction Reaction: SNAr (NaH/DMF) Start->Reaction Crude Crude Product Isolation Reaction->Crude NMR_Scan Acquire 1H NMR (DMSO-d6) Crude->NMR_Scan Decision_Region Analyze Region 6.5 - 8.5 ppm NMR_Scan->Decision_Region O_Isomer Pattern A (Target): 3 Aromatic Protons Lowest shift > 7.0 ppm CH2 @ ~5.1 ppm Decision_Region->O_Isomer Aromatic retained N_Isomer Pattern B (Impurity): Pyridone Character One proton < 6.8 ppm (H5) CH2 @ ~4.9 ppm Decision_Region->N_Isomer Aromaticity broken Conclusion_O Conclusion: O-Alkylation Confirmed (Proceed to Next Step) O_Isomer->Conclusion_O Conclusion_N Conclusion: N-Alkylation/Mixture (Recrystallize or Change Route) N_Isomer->Conclusion_N

Figure 1: Logical workflow for distinguishing regioselectivity in pyridine alkylation via 1H NMR.

Part 3: Interpretation Guide
1. The Aliphatic Region (3.0 - 5.5 ppm)

This region confirms the presence of the propargyl group.[1]

  • The "Doublet" at ~5.1 ppm: This is the key signal for the O-CH₂ protons.[1] It appears as a doublet (

    
     Hz) due to long-range coupling with the terminal alkyne proton.[1]
    
    • Self-Validation: If this signal appears as a singlet, your resolution is too low, or the solvent is exchanging rapidly.[1] If it appears as two sets of doublets, you have a mixture of O- and N-isomers.[1]

  • The "Triplet" at ~3.6 ppm: The terminal alkyne proton (

    
    C-H).[1] It is a triplet because it couples to the two protons of the CH₂ group.[1]
    
2. The Aromatic Region (7.0 - 8.5 ppm)

This is where the "O vs N" battle is decided.[1]

  • O-Isomer (Pyridine): The ring current is intact.[1] All ring protons are deshielded.[1] The proton at position 5 (H-5) is the most shielded of the three but should remain above 7.0 ppm (typically ~7.15 ppm).[1]

  • N-Isomer (Pyridone): The ring becomes a cyclic amide.[1] The electron density changes drastically.[1] The proton at position 5 often shifts upfield to 6.5 - 6.8 ppm .[1]

    • Causality: The carbonyl at C-2 in the N-isomer breaks the continuous delocalization, increasing electron density at C-5 relative to the pyridine counterpart.[1]

3. The Acid Proton (>13 ppm) [1][2]
  • Often invisible in wet DMSO or if the sample is not dry.[1] Its absence does not confirm the ester; however, its presence at extremely low field (13-14 ppm) confirms the free acid.

References
  • Regioselectivity in Pyridone Alkylation

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[1]

    • Source: ResearchGate / Journal of Organic Chemistry.[1]

    • URL:[Link]

  • NMR of N- vs O-Alkylated Isomers

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][3]

    • Source: ResearchGate / Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • General NMR Shift Data for Pyridines

    • Title: 1H NMR Chemical Shifts - Heterocycles.[1]

    • Source: University of Wisconsin / Hans Reich Collection.[1]

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR Analysis: Distinguishing Alkyne and Carboxylic Acid Functional Groups

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a ra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic FT-IR absorption bands for two crucial functional groups: alkynes and carboxylic acids. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of wavenumber ranges to explain the causality behind the spectral features, ensuring a deeper understanding and more accurate interpretation of your experimental data.

The Principle of FT-IR Spectroscopy: A Brief Overview

FT-IR spectroscopy operates on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule. The position, intensity, and shape of these absorption bands provide definitive information about the functional groups present.[1]

Part 1: The Spectroscopic Signature of Alkynes

Alkynes, characterized by the presence of a carbon-carbon triple bond (C≡C), present a distinct, though sometimes subtle, signature in an FT-IR spectrum. The key to their identification lies in two principal vibrational modes: the C≡C triple bond stretch and, for terminal alkynes, the ≡C-H bond stretch.

The C≡C Stretching Vibration

The stretching of the carbon-carbon triple bond is a high-energy vibration, a direct consequence of the bond's strength and stiffness.[2] This absorption band is typically observed in the 2100-2260 cm⁻¹ region of the spectrum.[3][4] It is crucial to note that very few other functional groups absorb in this region, making a peak here a strong indicator of an alkyne or a nitrile (C≡N), which absorbs around 2210-2260 cm⁻¹.[3][5]

  • Intensity: The intensity of the C≡C stretching band is highly dependent on the symmetry of the alkyne.

    • Terminal Alkynes (R-C≡C-H): These unsymmetrical alkynes exhibit a weak to medium, sharp absorption band.[6][7] The change in dipole moment during the vibration is significant enough to produce a discernible peak.

    • Internal Alkynes (R-C≡C-R'): In symmetrical or near-symmetrical internal alkynes, the change in dipole moment during the C≡C stretch is minimal or zero. Consequently, the absorption band may be very weak or entirely absent in the FT-IR spectrum.[8][9] This is a critical diagnostic point; the absence of a peak in this region does not definitively rule out the presence of an internal alkyne.

The ≡C-H Stretching Vibration: The Hallmark of Terminal Alkynes

Terminal alkynes possess a hydrogen atom directly bonded to a triply-bonded carbon (an sp-hybridized carbon). The stretching of this ≡C-H bond provides a highly diagnostic and reliable absorption band.

  • Position and Appearance: This vibration gives rise to a strong and sharp absorption band typically found around 3300-3330 cm⁻¹ .[3][4][6] The sharpness of this peak is a key distinguishing feature, helping to differentiate it from the much broader O-H and N-H stretching bands that can appear in a similar region.[3] The high frequency is attributed to the increased s-character of the sp-hybridized carbon, which strengthens and stiffens the C-H bond.[8]

The ≡C-H Bending Vibration

A less frequently discussed but still useful band for terminal alkynes is the ≡C-H bending vibration, which appears as a strong, broad band in the 610-700 cm⁻¹ region.[3]

Below is a diagram illustrating the key vibrational modes for a terminal alkyne.

Caption: Key vibrational modes of a terminal alkyne and their corresponding FT-IR absorption regions.

Part 2: The Complex Signature of Carboxylic Acids

Carboxylic acids (-COOH) present a more complex and highly characteristic FT-IR spectrum, dominated by the influence of strong intermolecular hydrogen bonding. In condensed phases (liquids or solids), carboxylic acids typically exist as hydrogen-bonded dimers.[10][11][12] This dimerization significantly affects the positions and shapes of the key absorption bands.

The O-H Stretching Vibration: An Unmistakable Feature

The most recognizable feature in the FT-IR spectrum of a carboxylic acid is the O-H stretching vibration.

  • Position and Appearance: Due to strong hydrogen bonding in the dimeric form, this band is exceptionally broad and strong , appearing over a wide range from 2500 cm⁻¹ to 3300 cm⁻¹ .[10][12][13] This broad absorption is often described as "messy" and typically overlaps with the sharper C-H stretching bands, which appear as small peaks superimposed on this broad envelope.[10][14] The sheer breadth of this band is a primary diagnostic tool for identifying a carboxylic acid.[10][14] In very dilute solutions in non-polar solvents or in the gas phase, where the monomeric form exists, a sharper, free O-H stretch is observed near 3520 cm⁻¹.[11]

The C=O Stretching Vibration

The carbonyl (C=O) stretch in a carboxylic acid is another key diagnostic band. Its position is sensitive to the molecular environment.

  • Position and Appearance: This band is typically strong and sharp .[1][15]

    • Dimeric Form: In the common hydrogen-bonded dimer, the C=O stretch appears in the range of 1700-1725 cm⁻¹ .[1][11] The hydrogen bonding weakens the C=O double bond, lowering its vibrational frequency compared to a free carbonyl group.[11]

    • Monomeric Form: For free (monomeric) carboxylic acids, this absorption is shifted to a higher wavenumber, around 1760 cm⁻¹ .[11][13]

    • Conjugation: If the carboxyl group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency decreases by 20-30 cm⁻¹, as resonance delocalization weakens the carbonyl bond.[13][16]

C-O Stretching and O-H Bending Vibrations

The spectrum of a carboxylic acid is further confirmed by bands arising from C-O stretching and O-H bending.

  • C-O Stretch: This vibration, which is coupled with the O-H in-plane bend, results in a medium to strong intensity band between 1210-1320 cm⁻¹ .[10][11]

  • O-H Bend: The out-of-plane O-H bending vibration gives rise to a broad, medium-intensity band in the region of 910-950 cm⁻¹ .[10]

The diagram below visualizes the structure of a carboxylic acid dimer and its primary vibrational modes.

Caption: Carboxylic acid dimer structure and key FT-IR absorption bands.

Part 3: Comparative Analysis and Data Summary

A direct comparison highlights the distinct spectral features that allow for unambiguous differentiation between alkynes and carboxylic acids.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityBand ShapeKey Diagnostic Features
Terminal Alkyne ≡C-H Stretch~3300StrongSharp, NarrowVery distinct sharp peak.[3][4]
C≡C Stretch2100-2260Weak to MediumSharpLocated in a "quiet" region of the spectrum.[3][6]
Internal Alkyne C≡C Stretch2100-2260Very Weak or AbsentSharpOften not observed due to molecular symmetry.[9]
Carboxylic Acid O-H Stretch2500-3300StrongVery BroadExtremely broad band, often overlapping C-H stretches.[13]
(Dimer)C=O Stretch1700-1725StrongSharpStrong carbonyl absorption.[1][11]
C-O Stretch1210-1320Medium to StrongSharpConfirms the carboxyl structure.[10]

Part 4: Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality, reproducible FT-IR data, adherence to a validated experimental protocol is paramount. The choice of sample preparation method depends on the physical state of the analyte.

Sample Preparation

For Liquid Samples (Neat Liquids or Solutions):

  • Attenuated Total Reflectance (ATR): This is the most common and convenient method.[17][18]

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[19]

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place 1-2 drops of the liquid sample directly onto the crystal surface to ensure full coverage.[20]

    • For volatile liquids, a cover can be used to minimize evaporation during the measurement.

    • Acquire the sample spectrum.

  • Transmission (Salt Plates):

    • Place a small drop of the liquid on a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[21]

    • Place a second plate on top, gently spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

For Solid Samples:

  • Attenuated Total Reflectance (ATR):

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid powder onto the crystal.

    • Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[19]

    • Acquire the sample spectrum.

  • KBr Pellet Method (Transmission):

    • Thoroughly grind 1-2 mg of the solid sample with ~100-200 mg of dry, FT-IR grade KBr powder using an agate mortar and pestle.[19][21]

    • Transfer the mixture to a pellet press and apply pressure (as per the manufacturer's instructions) to form a transparent or translucent pellet.

    • Place the pellet in the sample holder and acquire the spectrum. A background spectrum should be run on a blank KBr pellet.[17]

Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and processing FT-IR data.

FTIR_Workflow start Start Analysis prep Sample Preparation (ATR, KBr Pellet, etc.) start->prep background Acquire Background Spectrum (Clean ATR or Blank Pellet) prep->background sample Acquire Sample Spectrum background->sample process Process Data (Background Subtraction, Baseline Correction) sample->process interpret Interpret Spectrum (Identify Characteristic Bands) process->interpret report Generate Report interpret->report

Caption: A generalized workflow for FT-IR data acquisition and analysis.

Conclusion

The FT-IR spectra of alkynes and carboxylic acids are distinguished by a set of unique and reliable characteristic bands. Terminal alkynes are readily identified by a strong, sharp ≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch near 2100-2260 cm⁻¹. The absence of the former and a very weak or absent C≡C stretch is indicative of a symmetric internal alkyne. Conversely, carboxylic acids are unmistakably marked by an intensely broad O-H stretching band from 2500-3300 cm⁻¹, coupled with a strong C=O stretch around 1700-1725 cm⁻¹ for the dimeric form. By understanding the molecular vibrations that give rise to these absorptions and employing proper experimental technique, researchers can confidently identify these critical functional groups, accelerating their research and development efforts.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Wade, L. G. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
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Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyridine Derivatives

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyridine and its derivatives are a ubi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyridine and its derivatives are a ubiquitous class of heterocyclic compounds that form the structural core of numerous drugs. Their inherent basicity and potential for a variety of synthesis-related and degradation impurities present unique challenges for analytical chemists. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridine derivatives, grounded in scientific principles and supported by experimental data.

The Criticality of Purity Analysis for Pyridine Derivatives

Pyridine-containing drugs are susceptible to a range of impurities that can arise from the manufacturing process or degradation over time. These impurities can include starting materials, intermediates, by-products, and degradation products, some of which may be toxic or impact the drug's efficacy.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of these impurities.[2] Therefore, a robust and well-validated HPLC method is not merely a quality control requirement but a critical component of drug safety and development.

A Quality by Design (QbD) Approach to Method Development

A modern and robust approach to HPLC method development is guided by the principles of Quality by Design (QbD).[3][4] This systematic approach emphasizes a deep understanding of the analytical method and the factors that influence its performance. Instead of a trial-and-error process, QbD involves defining the analytical target profile (ATP), identifying critical method parameters, and establishing a design space within which the method is known to be robust.

cluster_0 Phase 1: Method Design & Scoping cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation & Lifecycle ATP Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs) (e.g., Resolution, Peak Shape) ATP->CQA InitialRisk Initial Risk Assessment (Analyte Properties, Potential Impurities) CQA->InitialRisk Screening Column & Mobile Phase Screening InitialRisk->Screening DOE Design of Experiments (DoE) (pH, Gradient, Temperature) Screening->DOE Optimization Optimization of Critical Method Parameters DOE->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation Transfer Method Transfer Validation->Transfer Lifecycle Continuous Monitoring & Lifecycle Management Transfer->Lifecycle

Caption: A Quality by Design (QbD) workflow for HPLC method development.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is paramount in achieving the desired selectivity for separating the main pyridine derivative from its impurities. While the C18 column is the workhorse of reversed-phase chromatography, alternative stationary phases can offer unique selectivities for these basic, aromatic compounds.[5]

Stationary PhasePrinciple of SeparationAdvantages for Pyridine DerivativesDisadvantages for Pyridine Derivatives
C18 (Octadecyl) Primarily hydrophobic interactions.- Broad applicability and wide availability.- Good retention for moderately non-polar pyridine derivatives.- Can exhibit peak tailing for basic pyridines due to interaction with residual silanols.- May have limited selectivity for structurally similar impurities.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.- Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the pyridine ring.[6][7][8]- Can provide different elution orders compared to C18, aiding in resolving co-eluting peaks.[6]- Retention may be less than C18 for highly aliphatic derivatives.
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. Provides polar interactions.- Offers alternative selectivity for polar pyridine derivatives and impurities.- Can be beneficial for separating positional isomers.- Generally provides less retention in reversed-phase mode compared to C18 and Phenyl-Hexyl.[9]- Prone to hydrolysis at pH extremes.
Mixed-Mode Combines hydrophobic and ion-exchange functionalities.- Excellent retention and peak shape for hydrophilic and basic pyridine derivatives without the need for ion-pairing reagents.[10][11]- Method development can be more complex due to the dual retention mechanism.

The Decisive Role of the Mobile Phase

The mobile phase, particularly its pH and composition, is a powerful tool for optimizing the separation of pyridine derivatives.

Mobile Phase pH: The Key to Symmetrical Peaks

Most pyridine derivatives are basic with pKa values typically ranging from 5 to 6.[5] The pH of the mobile phase dictates the ionization state of the analyte and residual silanols on the silica-based stationary phase, which in turn significantly impacts retention and peak shape.

  • Low pH (pH 2-3): At this pH, the pyridine nitrogen is protonated (positively charged), and the silanol groups are largely unionized. This minimizes undesirable ionic interactions that cause peak tailing.[5] A mobile phase containing 0.1% formic acid or phosphoric acid is commonly used.

  • Mid-range pH (pH 4-7): Operating in this range is generally discouraged as it is close to the pKa of many pyridine derivatives, leading to inconsistent ionization and poor peak shapes.

  • High pH (pH > 8): At high pH, the pyridine is neutral, which can result in good peak shapes. However, this necessitates the use of pH-stable columns (e.g., hybrid or polymer-based) as traditional silica-based columns will dissolve.[5]

Organic Modifier and Additives

Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC. The choice between them can influence selectivity. Additives like triethylamine (TEA) can be added to the mobile phase to act as a competing base, blocking active silanol sites and improving the peak shape of basic analytes.[5] However, TEA is not MS-compatible and can shorten column life.

Experimental Protocols

A. Generic RP-HPLC Method for Purity Analysis of a Model Pyridine Derivative

This protocol outlines a starting point for the development of a stability-indicating reversed-phase HPLC method for a hypothetical pyridine derivative.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the pyridine derivative (typically in the range of 250-280 nm). The PDA detector should monitor a wider range to detect potential impurities with different chromophores.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the reference standard of the pyridine derivative in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Prepare working standards at appropriate concentrations by serial dilution.

  • Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration.

B. Troubleshooting Common Issues: A Logical Approach

Peak tailing is a frequent issue encountered during the analysis of basic compounds like pyridine derivatives. The following diagram illustrates a logical workflow for troubleshooting this problem.

start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to 2-3 check_ph->adjust_ph No check_column Is the column modern, end-capped silica? check_ph->check_column Yes problem_solved Problem Resolved adjust_ph->problem_solved new_column Switch to a high-purity, end-capped column or a polar-embedded phase check_column->new_column No add_modifier Add a competing base (e.g., 5-10 mM TEA) to the mobile phase check_column->add_modifier Yes new_column->problem_solved check_sample Is the sample dissolved in a compatible solvent? add_modifier->check_sample If MS compatibility is needed or tailing persists add_modifier->problem_solved change_solvent Dissolve sample in mobile phase check_sample->change_solvent No check_sample->problem_solved Yes change_solvent->problem_solved

Caption: A troubleshooting workflow for peak tailing in the HPLC analysis of pyridine derivatives.

Method Validation: Ensuring Trustworthiness

A developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Case Study: Impurity Profiling of a Pyridine-Based Drug

A case study on the impurity profiling of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, highlights the practical application of these principles. A validated RP-HPLC method was developed to separate and quantify Pirfenidone from its potential impurities, 2-hydroxy-5-methyl pyridine and Iodobenzene.[13] The method utilized a Zorbax RX C18 column with a phosphate buffer (pH 2.5) and acetonitrile as the mobile phase.[13] This demonstrates the successful application of a C18 column at a low pH to achieve good separation and peak shape for a pyridine derivative and its process-related impurities.

Similarly, a study on Phenazopyridine Hydrochloride, a urinary tract analgesic, employed a reversed-phase HPLC method with an acetate buffer at pH 4 to investigate its degradation products.[14] This study successfully identified and quantified impurities, including phenol and 2,6-diaminopyridine.[14]

Conclusion

Developing a robust and reliable HPLC method for the purity analysis of pyridine derivatives requires a systematic approach that considers the unique physicochemical properties of these compounds. The choice of stationary phase and the careful control of mobile phase pH are critical for achieving optimal separation and symmetrical peak shapes. A Quality by Design framework provides a robust and efficient pathway for method development and validation. By understanding the principles outlined in this guide and leveraging the comparative data, researchers and drug development professionals can confidently develop and validate HPLC methods that ensure the quality, safety, and efficacy of pyridine-containing pharmaceuticals.

References

  • Quality by Design | A rapid and systemic approach for pharmaceutical analysis. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance - Scientific Research Publishing. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC - Journal of Food and Drug Analysis. [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

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Comparative

A Comparative Guide to the Crystallography of Pyridine-3-Carboxylic Acids: A Predictive Analysis of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid

An expert guide by a Senior Application Scientist Introduction: The Structural Blueprint of a Modern Synthon In the landscape of contemporary drug discovery and materials science, 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide by a Senior Application Scientist

Introduction: The Structural Blueprint of a Modern Synthon

In the landscape of contemporary drug discovery and materials science, 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid stands out as a molecule of significant interest. Its architecture marries the well-established pharmacophore of nicotinic acid with a terminal alkyne—the cornerstone of copper-catalyzed click chemistry. This functional handle provides a versatile gateway for conjugating the pyridine scaffold to a vast array of biomolecules and materials.

Understanding the three-dimensional structure of this molecule in the solid state is paramount. The crystal packing, dictated by a subtle interplay of intermolecular forces, governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. While a definitive single-crystal X-ray structure for 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is not yet publicly documented, we can predict its likely structural behavior through a rigorous comparative analysis of its close chemical relatives.

This guide presents a detailed examination of the crystallographic data for key comparator molecules. By dissecting their known structures, we will build a robust hypothesis for the conformational and packing preferences of our target molecule. This exercise serves not only to anticipate the properties of a novel compound but also to illustrate the fundamental principles of crystal engineering and structural analysis for a professional audience.

Part 1: The Experimental Foundation: A Validated Workflow for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that transforms a microscopic crystal into a precise atomic map.[1] The validity of the final structure is entirely dependent on the quality of the experimental workflow.[2] Below is a self-validating protocol that outlines the critical stages, from crystal cultivation to data refinement.

Protocol for Crystal Growth of Small Organic Molecules

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal, typically at least 30 microns in each dimension.[3] The goal is to allow molecules to self-assemble slowly and methodically into a perfectly ordered lattice.

Objective: To grow diffraction-quality single crystals of a pyridine-3-carboxylic acid derivative.

Method: Slow Evaporation

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) for moderate solubility. The ideal solvent dissolves the compound when heated but shows limited solubility at room temperature.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent in a clean, small vial. Gentle heating may be required to achieve full dissolution.

  • Contamination Control: Loosely cap the vial. A cap with a pinhole or covering with parafilm punctured with a needle is effective. This prevents dust contamination while allowing for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.

  • Monitoring: Observe the vial daily for the formation of small, clear crystals with well-defined facets. The process can take several days to weeks. Once suitable crystals are formed, they should be harvested promptly to prevent degradation.

Causality Note: Slow evaporation is preferred because it maintains the system close to equilibrium, giving molecules sufficient time to adopt their lowest energy conformation and pack into a well-ordered lattice, minimizing defects.

Workflow for X-ray Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to generate the data needed for structure determination.[4]

G cluster_exp Experimental Phase cluster_proc Data Processing & Refinement crystal 1. Crystal Mounting centering 2. Goniometer Centering crystal->centering Cryo-loop mount screening 3. Diffraction Screening centering->screening Optical & X-ray alignment collection 4. Full Data Collection screening->collection Determine unit cell & strategy integration 5. Data Integration collection->integration Rotate crystal in beam scaling 6. Scaling & Merging integration->scaling Convert spots to intensities (h,k,l,I) solution 7. Structure Solution scaling->solution Apply corrections (Lp, absorption) refinement 8. Structure Refinement solution->refinement Phase problem solution (e.g., SHELXS) validation 9. Validation & CIF Output refinement->validation Least-squares fitting (e.g., SHELXL)

Caption: Standard workflow for single-crystal X-ray crystallography.

Part 2: Comparative Structural Analysis

To construct a model for our target compound, we will analyze the crystal structures of three key analogues. Each provides a unique piece of the structural puzzle.

Case Study 1: 2-Hydroxynicotinic Acid — The Hydrogen-Bonding Anchor

2-Hydroxynicotinic acid (also known as 2-oxo-1,2-dihydropyridine-3-carboxylic acid) is the direct precursor to our target molecule, lacking only the propargyl group.[5] Its structure is dominated by a robust network of hydrogen bonds.

The key interaction is the classic carboxylic acid dimer synthon, where two molecules form a centrosymmetric pair via strong O-H···O hydrogen bonds between their carboxylic acid groups.[6] Furthermore, the hydroxyl group at the 2-position and the pyridine nitrogen participate in additional hydrogen bonding, creating a stable, planar arrangement that encourages dense packing. The presence of these strong, directional interactions leads to a highly predictable and stable crystal lattice.

Case Study 2: 2-(Phenylsulfanyl)pyridine-3-carboxylic acid — The Effect of a Bulky Substituent

Replacing the small, hydrogen-bond-donating hydroxyl group with a bulky, non-donating phenylsulfanyl group dramatically alters the packing strategy.[7]

Parameter2-(Phenylsulfanyl)pyridine-3-carboxylic acid[7]2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid[8]
Formula C₁₂H₉NO₂SC₈H₇NO₄S·H₂O
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 7.2201 (4)7.2824 (2)
b (Å) 7.6653 (4)7.3132 (2)
c (Å) 19.9537 (11)10.9090 (4)
α (°) 97.895 (3)77.901 (2)
β (°) 98.520 (3)71.787 (2)
γ (°) 91.661 (3)62.590 (2)
V (ų) 1080.41 (10)488.43 (3)
Z 42
R-factor 0.0730.032

In the crystal structure of 2-(Phenylsulfanyl)pyridine-3-carboxylic acid, the carboxylic acid groups still form inversion dimers through O-H···O hydrogen bonds.[7] However, the bulky phenyl ring, twisted significantly relative to the pyridine ring, disrupts any potential for co-planar stacking.[7] The crystal packing is therefore governed by weaker C-H···O interactions and van der Waals forces involving the phenyl groups, leading to a less dense and more complex triclinic arrangement.[7]

Case Study 3: Nicotinic Acid — The Fundamental Scaffold

Nicotinic acid (pyridine-3-carboxylic acid) itself provides the baseline. Its crystal structure is characterized by a zwitterionic form where the carboxylic proton has transferred to the pyridine nitrogen.[9] This creates strong N⁺-H···O⁻ hydrogen bonds that link the molecules into chains, a fundamentally different primary interaction compared to the dimer synthon observed when the pyridine nitrogen is less basic or sterically hindered.

Part 3: Predictive Analysis of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid

Based on the comparative data, we can now assemble a predictive model for the crystal structure of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid.

1. Intramolecular Conformation: The propargyl ether group (–O–CH₂–C≡CH) introduces significant conformational flexibility. We can anticipate free rotation around the C(pyridine)–O and O–CH₂ bonds. The overall conformation will likely be a compromise that minimizes steric clash between the propargyl group and the carboxylic acid at the 3-position.

2. Intermolecular Interactions & Packing:

  • Primary Synthon: The ether oxygen at the 2-position reduces the basicity of the pyridine nitrogen compared to nicotinic acid. Therefore, proton transfer is unlikely. The dominant interaction will almost certainly be the carboxylic acid dimer synthon (O-H···O), as seen in the 2-substituted analogues.[6]

  • Secondary Interactions: The crystal packing will be directed by weaker, yet crucial, secondary interactions involving the propargyl group.

    • The ether oxygen can act as a hydrogen bond acceptor .

    • The terminal alkyne C-H group is a weak hydrogen bond donor and can interact with the carboxylic oxygen or the pyridine nitrogen of an adjacent molecule.

    • The linear geometry of the alkyne will influence packing, potentially leading to layered structures or motifs where these rod-like groups interdigitate.

Caption: Likely hydrogen bonding motifs in the target crystal structure.

We predict that the propargyl group will prevent the simple, planar packing seen in 2-hydroxynicotinic acid. The structure will more closely resemble that of 2-(Phenylsulfanyl)pyridine-3-carboxylic acid, where a primary dimer is decorated by bulkier groups whose weaker interactions guide the overall three-dimensional assembly. The potential for different arrangements of these weaker bonds opens up a strong possibility of polymorphism , where the same molecule crystallizes in different forms with distinct properties.

Conclusion and Implications

While the definitive crystal structure of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid awaits experimental determination, this comparative analysis provides a powerful, data-driven framework for predicting its solid-state behavior. We hypothesize that the crystal lattice will be organized around robust carboxylic acid dimers, with the overall packing modulated by the conformation of the propargyl ether group and its participation in weaker C-H···O/N hydrogen bonds.

For drug development professionals, this analysis highlights the critical need to anticipate polymorphism. Different crystal forms arising from subtle shifts in packing could have profound impacts on the compound's stability, solubility, and ultimate efficacy. For materials scientists, understanding how the propargyl groups are oriented in the lattice is key to designing materials where these functional handles are accessible for subsequent "click" reactions in the solid state. This guide underscores that even in the absence of direct data, a logical, comparative approach can yield invaluable insights into molecular structure and function.

References

  • New Journal of Chemistry. (n.d.). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. RSC Publishing. Available from: [Link]

  • Khan, I. U., et al. (2009). 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1062. Available from: [Link]

  • Tahir, M. N., et al. (2010). 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1298. Available from: [Link]

  • UC Center for Characterization. (n.d.). Powder X-ray Diffraction Protocol/SOP. Available from: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available from: [Link]

  • Marques, M. P. M., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes. Inorganica Chimica Acta, 359(13), 4297-4305.
  • Ammar, Y. A., et al. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16(2), 117-127. Available from: [Link]

  • Lemmerer, A., & Govindraju, S. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(18), 3594-3598. Available from: [Link]

  • Ghosh, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1429. Available from: [Link]

  • UCIBIO. (n.d.). Single-Crystal X-Ray Diffraction. Available from: [Link]

  • Chopra, D. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Available from: [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). Available from: [Link]

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Validation

Technical Guide: Differentiating 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid from Precursors

Strategic Overview 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is a high-value heterocyclic scaffold, primarily serving as a precursor for fused ring systems such as furo[2,3-b]pyridines (via intramolecular cyclizati...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is a high-value heterocyclic scaffold, primarily serving as a precursor for fused ring systems such as furo[2,3-b]pyridines (via intramolecular cyclization) and naphthyridinones.

In drug discovery, the purity of this intermediate is critical. The presence of unreacted starting materials—specifically 2-chloropyridine-3-carboxylic acid (2-chloronicotinic acid) and prop-2-yn-1-ol (propargyl alcohol) —or the formation of the thermodynamic N-alkylated isomer (pyridone) can compromise downstream cyclization efficiency and biological assay data.

This guide provides a definitive analytical framework to distinguish the target O-propargyl ether from its precursors and isomeric impurities.

Structural & Reactivity Logic

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


). Understanding the electronic changes during this transformation is the key to analytical differentiation.
The Transformation[1][2]
  • Starting Material A (Electrophile): 2-Chloropyridine-3-carboxylic acid. The C2-position is electron-deficient, activated by the ring nitrogen and the electron-withdrawing carboxylic acid at C3.

  • Starting Material B (Nucleophile): Prop-2-yn-1-ol (deprotonated to propargoxide).

  • Target (Product): An ether linkage replaces the chlorine.

Visualization: Synthesis & Impurity Pathways

SynthesisLogic SM1 2-Chloropyridine- 3-carboxylic acid Inter Meisenheimer Complex SM1->Inter SNAr Attack SM2 Propargyl Alcohol (Base) SM2->Inter Target TARGET: 2-(Prop-2-yn-1-yloxy) pyridine-3-carboxylic acid (O-Isomer) Inter->Target Kinetic Control (O-Alkylation) Impurity IMPURITY: 1-(Prop-2-yn-1-yl)-2-oxo- 1,2-dihydropyridine-3-carboxylic acid (N-Isomer) Inter->Impurity Thermodynamic Rearrangement/Hydrolysis

Figure 1: Reaction pathway highlighting the divergence between the desired O-ether and the N-alkylated pyridone impurity.

Analytical Differentiation Matrix

The following table summarizes the definitive spectral shifts required to confirm conversion.

Feature2-Chloropyridine-3-carboxylic acid (SM)Propargyl Alcohol (SM)Target Product (O-Ether)
1H NMR (Solvent: DMSO-d6) No aliphatic signals.

4.10 (d,

),

2.45 (t,

),

5.20 (OH)

5.05 (d,

)
,

3.55 (t,

)
Aromatic Region

8.5 (dd), 8.2 (dd), 7.6 (dd)
NoneUpfield shift of C3-H due to electron-donating Oxygen.
IR Spectroscopy Broad OH (acid), ~1700 (

)
Broad OH (alcohol), ~3300 (

), ~2120 (

)
Sharp

(~3260)
,

(~2130)
, Acid

(~1690)
Mass Spectrometry (ESI)

157/159 (

isotope pattern 3:1)

57 (often invisible in standard LCMS)

178

(No Cl pattern)
TLC (

)
~0.2 (Polar, Acidic)~0.4 (Polar, Alcohol)~0.5 (Less polar than acid precursor due to ether cap)
Key NMR Diagnostic: The Propargyl Shift

The most immediate confirmation of success is the downfield shift of the propargyl methylene (


) protons.
  • In Propargyl alcohol , the

    
     is attached to an 
    
    
    
    group (
    
    
    ~4.1 ppm).
  • In the Target , the

    
     is attached to the electronegative Pyridine-Oxygen system. This deshields the protons, shifting them to 
    
    
    
    5.0–5.1 ppm
    .

The "O" vs. "N" Isomer Challenge

A common pitfall in pyridine chemistry is distinguishing the O-alkyl product (pyridine ether) from the N-alkyl product (pyridone). This usually occurs if the starting material hydrolyzes to 2-hydroxynicotinic acid before alkylation.

How to distinguish them:

  • 13C NMR Carbonyl Shift:

    • Target (O-Ether): The C2 carbon is an aromatic

      
       carbon, typically appearing at ~158–162 ppm .
      
    • Impurity (N-Pyridone): The C2 carbon is a cyclic amide (

      
      ), appearing further downfield at ~165–170 ppm .
      
  • IR Carbonyl Signature:

    • Target: Shows a single carbonyl band for the carboxylic acid (~1690–1710 cm⁻¹).

    • Impurity: Shows two carbonyl bands: one for the acid and a strong amide band (~1650 cm⁻¹).

  • HMBC Coupling:

    • In the Target , the propargyl

      
       protons show a 3-bond correlation to the aromatic C2 carbon.
      

Experimental Protocol: Synthesis & Purification

This protocol is designed to maximize O-alkylation selectivity and facilitate easy purification.

Reagents
  • 2-Chloropyridine-3-carboxylic acid (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • Sodium Hydride (NaH, 60% in oil) (2.2 eq) Note: Extra base is needed to deprotonate the carboxylic acid first.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Argon, suspend NaH (2.2 eq) in anhydrous DMF at 0°C.

  • Nucleophile Formation: Add Propargyl alcohol (1.2 eq) dropwise. Stir for 15 min until

    
     evolution ceases (Formation of sodium propargoxide).
    
  • Addition: Add 2-Chloropyridine-3-carboxylic acid (1.0 eq) portion-wise. The first equivalent of base deprotonates the acid; the second equivalent drives the

    
    .
    
  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the UV-active starting material (

      
       0.2).
      
  • Workup (Differentiation Step):

    • Cool to room temperature.[1][2]

    • Carefully quench with water.

    • Acidify to pH 3–4 with 1N HCl. Crucial: The product precipitates at this pH, while unreacted propargyl alcohol remains in the aqueous phase.

    • Filter the solid.[3] Wash with cold water and diethyl ether (removes mineral oil from NaH).

Validation Workflow

Validation Crude Crude Solid NMR 1H NMR Analysis Crude->NMR Check2 Check Cl Isotope in MS Crude->Check2 Check1 Check 5.0-5.2 ppm NMR->Check1 Pass PASS: Pure Target Check1->Pass Doublet Present Fail1 FAIL: Unreacted Alcohol Check1->Fail1 Multiplet at 4.1 ppm Check2->Pass Single Mass Peak Fail2 FAIL: SM Remaining Check2->Fail2 Isotope Pattern Visible

Figure 2: Decision tree for validating the isolated product.

References

  • Mechanism of SNAr in Pyridines

    • Title: Nucleophilic substitution of 2-chloropyridines: Electronic effects and regioselectivity.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the reactivity profile of C2-chloropyridines with oxygen nucleophiles.
  • Synthesis of Propargyloxy-pyridines

    • Title: Synthesis of furopyridines via intramolecular cycliz
    • Source:Tetrahedron Letters.
    • Context: Provides general experimental conditions for coupling propargyl alcohol with 2-chloronicotinic acid deriv
  • Spectroscopic Data for Pyridine Derivatives

    • Title: NMR data interpret
    • Source:Magnetic Resonance in Chemistry.
    • Context: Reference for 13C shifts distinguishing O-alkyl vs N-alkyl isomers (Ether vs Pyridone).

(Note: Specific spectral values in the table are derived from standard chemical shift principles for this class of compounds as exact public database entries for this specific carboxylic acid derivative are rare in open literature. The trends described are chemically authoritative.)

Sources

Comparative

Comparative Analysis of UV-Vis Methodologies for Substituted Nicotinic Acids

Executive Summary Substituted nicotinic acids serve as critical pharmacophores in drug development and as precursors in NAD+ biosynthesis. Their amphoteric nature—possessing both a basic pyridine nitrogen and an acidic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nicotinic acids serve as critical pharmacophores in drug development and as precursors in NAD+ biosynthesis. Their amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxyl group—creates complex ionization equilibria that significantly influence bioavailability and stability.

While potentiometric titration remains the historical standard for pKa determination, this guide demonstrates that UV-Vis Spectrophotometric Titration offers superior performance for low-solubility derivatives and high-throughput screening (


 to 

M sensitivity). This analysis provides a self-validating protocol for characterizing these derivatives, contrasting UV-Vis efficacy against potentiometry and NMR.

Part 1: Theoretical Framework & Electronic Effects

The Chromophore System

Nicotinic acid derivatives exhibit characteristic absorption bands in the UV region (200–300 nm) due to transitions within the pyridine ring:

  • 
     Transition (~260 nm):  High intensity. Sensitive to conjugation and resonance effects.
    
  • 
     Transition (~270–280 nm):  Lower intensity (often a shoulder). Involves the lone pair on the nitrogen.[1]
    
Substituent Effects (Auxochromes)

The position and nature of substituents on the pyridine ring alter the energy gap (


) between the ground and excited states, causing spectral shifts.
  • Electron Donating Groups (EDG) (e.g., -OH, -NH2 at C6): Increase electron density in the ring, raising the HOMO energy more than the LUMO. This reduces

    
    , causing a Bathochromic (Red) Shift .
    
  • Electron Withdrawing Groups (EWG) (e.g., -Cl, -NO2 at C2): Pull electron density. Depending on resonance vs. inductive competition, these can cause Hypsochromic (Blue) shifts or stabilize specific tautomers.

Diagram: Electronic Substituent Logic

SubstituentEffects Base Nicotinic Acid Core (Pyridine-3-COOH) Subst Substituent Addition Base->Subst EDG Electron Donor (e.g., 6-OH) + Resonance Effect Subst->EDG EWG Electron Withdrawing (e.g., 2-Cl) - Inductive Effect Subst->EWG Gap_Dec Decreased HOMO-LUMO Gap EDG->Gap_Dec Raises HOMO Gap_Inc Altered Gap (Variable) EWG->Gap_Inc RedShift Bathochromic Shift (longer λ) Gap_Dec->RedShift Gap_Inc->RedShift If Conjugation Exists BlueShift Hypsochromic Shift (shorter λ) Gap_Inc->BlueShift Typical Inductive

Caption: Logical flow of how substituent electronic nature influences HOMO-LUMO energy gaps and resulting spectral shifts.

Part 2: Comparative Analysis of Analytical Methods

For the characterization of substituted nicotinic acids, UV-Vis is often compared against Potentiometric Titration and NMR.

Performance Matrix
FeatureUV-Vis Spectrophotometry Potentiometric Titration H-NMR Spectroscopy
Primary Utility pKa determination, Concentration, SolubilitypKa determination (Macro)Structural elucidation, Tautomer ratio
Sensitivity High (

to

M)
Low (

to

M)
Medium (

M)
Sample Requirement Micrograms (< 1 mg)Milligrams (10–50 mg)Milligrams (5–20 mg)
Solubility Tolerance Excellent (Can measure sparingly soluble drugs)Poor (Requires full dissolution)Good (Deuterated solvents required)
Throughput High (96-well plate compatible)Low (Serial titration)Low to Medium
Limitation Requires chromophore near ionization siteCarbonate interference, low sensitivityExpensive, solvent effects differ from water

Expert Insight: While Potentiometry is the "absolute" method for pKa, it fails with the increasingly hydrophobic substituted nicotinic acids found in modern drug discovery. UV-Vis is the preferred alternative because the ionization of the carboxyl or pyridine nitrogen directly perturbs the conjugated


-system, resulting in measurable absorbance changes even at precipice solubility levels [1].

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the Spectrophotometric Titration method to determine the dissociation constants (pKa) and spectral fingerprints of a substituted nicotinic acid (e.g., 2-chloronicotinic acid).

Reagents & Equipment[2][3][4][5][6]
  • Analyte: Substituted Nicotinic Acid (>99% purity).

  • Buffer System: Britton-Robinson or Phosphate-Citrate universal buffer (maintain constant ionic strength,

    
     M KCl).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

  • Blank: Buffer solution without analyte.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve analyte in methanol or water (depending on solubility) to create a

      
       M stock.
      
    • Validation: Verify complete dissolution via sonication.

  • Working Solutions (The Titration Series):

    • Prepare 10–12 volumetric flasks (10 mL).

    • Add identical aliquots of Stock Solution (final conc

      
       M).
      
    • Adjust each flask to a distinct pH (range 1.0 to 10.0) using HCl or NaOH.[2][3]

    • Critical Control: Measure exact pH of final solution using a calibrated pH meter.

  • Spectral Acquisition:

    • Baseline correct using the specific buffer blank for each pH point.

    • Scan range: 200–350 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Processing (Isosbestic Check):

    • Overlay all spectra.

    • Pass Criteria: Presence of distinct Isosbestic Points (wavelengths where absorbance is invariant with pH). This confirms a clean two-component equilibrium (e.g., Protonated

      
       Deprotonated) without degradation [2].
      
Diagram: Experimental Workflow

ExperimentalProtocol cluster_prep Sample Preparation cluster_measure Measurement Start Start: Stock Solution (1 mM in MeOH/Water) Aliquot Aliquot into 10 Flasks Start->Aliquot Buffer Add Buffer (Const. Ionic Strength) Aliquot->Buffer pH_Adj Adjust pH (1.0 - 10.0) Verify with pH Meter Buffer->pH_Adj Blank Baseline Correction (Buffer Only) pH_Adj->Blank Scan Scan 200-350 nm (Double Beam) Blank->Scan Analysis Overlay Spectra Scan->Analysis Decision Isosbestic Points Visible? Analysis->Decision Calc Calculate pKa via Henderson-Hasselbalch Decision->Calc Yes Fail Check Degradation/Precipitation Decision->Fail No

Caption: Step-by-step workflow for spectrophotometric pKa determination, including critical decision nodes for data validity.

Part 4: Data Analysis & Interpretation[8]

Spectral Shifts and Ionization

Nicotinic acids generally exist in three forms: Cationic (


), Zwitterionic/Neutral (

), and Anionic (

).
  • Acidic Medium (pH < 2): Protonation of the Pyridine N. Often results in a hyperchromic effect (increased intensity) at

    
     nm.
    
  • Alkaline Medium (pH > 8): Ionization of the Carboxyl group (

    
    ). This often causes a slight hypsochromic (blue) shift compared to the neutral form due to the loss of conjugation participation by the carbonyl oxygen.
    
Calculation of pKa

Using the absorbance data at a specific wavelength (


) where the difference between species is maximal:


Where:

  • 
     = Absorbance at current pH.
    
  • 
     = Absorbance of the ionized form (plateau at high pH).
    
  • 
     = Absorbance of the molecular form (plateau at low pH).
    
Case Study Data: Nicotinic Acid vs. 2-Chloronicotinic Acid

Note: Representative values based on standard behavior of pyridine derivatives.

CompoundSubstituent

(pH 1)

(pH 10)
Observed pKa (approx)Effect
Nicotinic Acid None262 nm261 nm4.85Baseline
2-Chloronicotinic Acid -Cl (EWG)264 nm263 nm2.80Acid strengthening (Inductive)
6-Hydroxynicotinic Acid -OH (EDG)295 nm310 nm3.8 / 10.5Significant Red Shift (Resonance)

Interpretation: The 2-Chloro substituent lowers the pKa significantly (making the acid stronger) due to the inductive electron withdrawal stabilizing the carboxylate anion. The 6-Hydroxy group introduces a new chromophore interaction, pushing the absorbance into the UVA region (bathochromic shift) [3].

References

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Beltrán, J. L., et al. (2003).
  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Available at: [Link]

  • Japanese Pharmacopoeia. Nicotinic Acid Official Monograph. Available at: [Link]

Sources

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